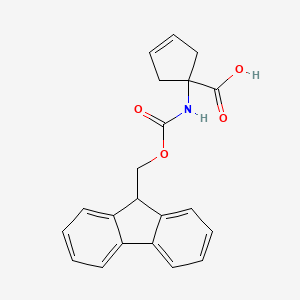

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-3-enecarboxylic acid

Description

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-3-enecarboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclopentene ring. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality, while the carboxylic acid enables peptide bond formation. This compound is structurally distinct due to its unsaturated cyclopentene ring, which introduces rigidity and conformational constraints compared to saturated analogs. Such properties make it valuable in peptide synthesis for designing conformationally restricted peptides or prodrugs.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-19(24)21(11-5-6-12-21)22-20(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-10,18H,11-13H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFNMRYHBVHKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219369-66-9 | |

| Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-3-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-3-enecarboxylic acid, commonly referred to as Fmoc-cycloleucine, is a synthetic amino acid derivative notable for its applications in peptide synthesis and organic chemistry. Its unique structure allows it to serve as a protective group in the formation of peptides, making it a valuable compound in biochemical research and pharmaceutical development.

- Chemical Formula : C21H21NO4

- Molecular Weight : 351.40 g/mol

- CAS Number : 117322-30-2

- Melting Point : 187°C

- Purity : ≥95.0% (by HPLC)

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO4 |

| Molecular Weight | 351.40 g/mol |

| CAS Number | 117322-30-2 |

| Melting Point | 187°C |

| Purity | ≥95.0% |

Fmoc-cycloleucine acts primarily as a protective group for the amino group during peptide synthesis. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group protects the amino functionality, allowing for selective deprotection and subsequent peptide bond formation. This selective protection is crucial for synthesizing complex peptides without unwanted side reactions .

Peptide Synthesis

Fmoc-cycloleucine is integral in synthesizing peptides, influencing various cellular processes by providing necessary building blocks. The compound's ability to facilitate peptide bond formation allows researchers to create specific peptides that can modulate biological activity within cells .

Cellular Effects

The compound's role in peptide synthesis impacts cellular functions such as:

- Cell Signaling : By enabling the production of bioactive peptides, Fmoc-cycloleucine can influence signaling pathways.

- Gene Expression : Specific peptides synthesized using this compound can modulate gene expression profiles.

- Metabolism : The availability of synthesized peptides affects metabolic pathways within cells.

Case Studies and Research Findings

-

Synthesis of Bioactive Peptides :

Research has demonstrated that Fmoc-cycloleucine can be used to synthesize peptides with therapeutic potential. For instance, studies have shown that peptides derived from this compound exhibit anti-inflammatory properties, suggesting its utility in developing treatments for inflammatory diseases. -

In Vitro Studies :

In vitro experiments have indicated that Fmoc-cycloleucine facilitates efficient peptide synthesis, leading to higher yields of desired products compared to traditional methods. This efficiency is attributed to the stability of the Fmoc group under standard reaction conditions . -

Animal Models :

Dosage studies in animal models suggest that lower doses of Fmoc-cycloleucine effectively promote peptide synthesis without significant adverse effects, while higher doses may lead to toxicity. This highlights the importance of optimizing dosages for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues with Cyclopentane Rings

Compound: (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid (CAS: 220497-67-6)

- Key Differences: Ring Saturation: The cyclopentane ring is fully saturated, eliminating the conjugated double bond present in the target compound. This reduces ring strain and alters electronic properties.

- Applications : Used in solid-phase peptide synthesis (SPPS) for constrained peptide design, with commercial availability in varying quantities (e.g., 1g for €100) .

Compound: (1S,3R)-3-((Fmoc)amino)cyclopentanecarboxylic acid (CAS: 220497-66-5)

Derivatives with Heterocyclic or Extended Chains

Compound: (S)-3-((Fmoc)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS: 2760464-21-7)

- Key Differences :

Compound : DAA1040 ivDde-L-Dab(Fmoc)-OH

- Key Differences: Functional Groups: Features a 4,4-dimethyl-2,6-dioxocyclohexylidene group, providing orthogonal protection for amino groups. Applications: Designed for sequential SPPS, where the ivDde group can be selectively removed without affecting the Fmoc group .

Analogs with Aromatic or Bulky Substituents

Compound : FAA9180 Fmoc-AMPB-OH (CAS: 159790-79-1)

- Key Differences :

Compound: (S)-2-((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid

- Key Differences: Ester vs. Carboxylic Acid: The methoxy-oxobutanoic ester modifies solubility and reactivity, making it less acidic than the target compound’s carboxylic acid. Hazards: Classified with H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Long-Chain and Branched Derivatives

Compound: (S)-6-((Fmoc)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)hexanoic acid (CAS: 1446752-60-8)

- Steric Bulk: The dioxocyclohexylidene group introduces steric hindrance, which may slow coupling reactions in SPPS .

Compound: (R)-3-((Fmoc)amino)-5-methylhexanoic acid

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Conformational Effects: The cyclopentene ring’s rigidity may stabilize β-turn structures in peptides, unlike flexible analogs like hexanoic acid derivatives .

- Synthetic Challenges : Cyclopentene derivatives require precise control of double bond geometry during synthesis, whereas cyclopentane analogs benefit from established stereoselective routes .

- Safety Considerations: Compounds with ester groups (e.g., 4-methoxy-4-oxobutanoic acid) exhibit higher toxicity profiles compared to carboxylic acid derivatives .

Q & A

Q. What are the recommended storage conditions for 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-3-enecarboxylic acid to ensure stability?

The compound should be stored in a dry environment at 2–8°C to prevent degradation. Moisture and elevated temperatures can destabilize the Fmoc group, leading to premature deprotection or cyclopentene ring oxidation. Use airtight containers with desiccants to maintain stability during long-term storage .

Q. What personal protective equipment (PPE) is required when handling this compound?

Researchers must wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated. Ensure fume hoods are used during weighing or dissolution to minimize inhalation risks .

Q. How should accidental exposure to this compound be managed?

- Skin contact: Wash immediately with soap and water for 15 minutes.

- Eye exposure: Rinse with saline or water for 20 minutes and seek medical attention.

- Inhalation: Move to fresh air; administer oxygen if breathing is labored. Always consult safety data sheets (SDS) and institutional protocols for compound-specific guidance .

Q. What purification methods are suitable for isolating this compound post-synthesis?

Common techniques include:

- Flash chromatography with gradients of ethyl acetate/hexane.

- Reverse-phase HPLC using C18 columns and acetonitrile/water mobile phases.

- Recrystallization from dichloromethane/hexane mixtures. Monitor purity via LC-MS or NMR .

Advanced Research Questions

Q. How can coupling efficiency of the Fmoc group in solid-phase peptide synthesis (SPPS) be optimized using this compound?

- Use HATU/DIPEA as coupling reagents in DMF for high activation efficiency.

- Pre-activate the carboxylic acid group for 5 minutes before resin addition.

- Monitor coupling completion via Kaiser or chloranil tests. Incomplete reactions may require double coupling or elevated temperatures (40–50°C) .

Q. What analytical techniques are critical for characterizing structural isomers or enantiomers of this compound?

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers.

- 2D NMR (COSY, NOESY) to confirm cyclopentene ring conformation and Fmoc group orientation.

- X-ray crystallography for absolute configuration determination, particularly for stereoisomers .

Q. How do structural modifications to the cyclopentene ring impact biological activity?

Q. What strategies mitigate side reactions during Fmoc deprotection?

- Use 20% piperidine in DMF for 10–15 minutes to minimize cyclopentene ring opening.

- Avoid prolonged exposure to basic conditions, which may hydrolyze the cyclopentene-carboxylic acid moiety.

- Add 0.1 M HOBt to scavenge liberated fluorenyl byproducts .

Q. How can computational modeling predict reactivity of the cyclopentene ring under acidic/basic conditions?

- Perform DFT calculations (e.g., B3LYP/6-31G*) to assess ring strain and electron density distribution.

- Simulate reaction pathways for ring-opening or epoxidation using molecular dynamics (MD) software like Gaussian or ORCA.

- Validate predictions with experimental kinetic studies (e.g., pH-rate profiling) .

Q. How do researchers reconcile conflicting toxicity data reported in safety documentation?

- Cross-reference SDS from multiple suppliers (e.g., Indagoo vs. Key Organics) and prioritize data from peer-reviewed studies.

- Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release) using relevant cell lines (e.g., HEK293 or HepG2) to validate acute toxicity claims.

- Note that incomplete toxicological data in SDS often reflects research-grade compound limitations; assume worst-case handling precautions .

Methodological Notes

- Synthesis Optimization: For scale-up, replace traditional heating with microwave-assisted synthesis (80°C, 30 min) to reduce reaction times by 50% while maintaining >90% yield .

- Data Contradictions: Discrepancies in decomposition temperatures (e.g., SDS vs. experimental TGA) may arise from impurities; always characterize batches via DSC/TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.